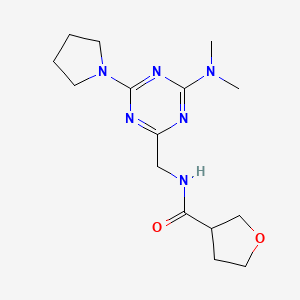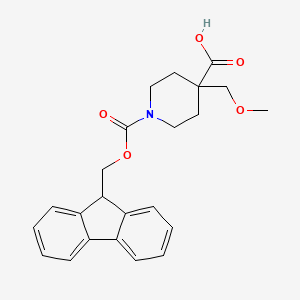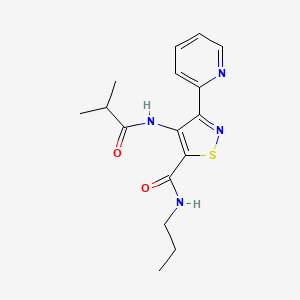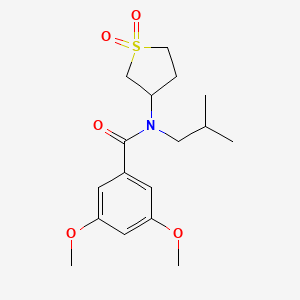![molecular formula C8H15F2NO B2610187 [1-Amino-4-(difluoromethyl)cyclohexyl]methanol CAS No. 2172454-26-9](/img/structure/B2610187.png)
[1-Amino-4-(difluoromethyl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-Amino-4-(difluoromethyl)cyclohexyl]methanol” is a chemical compound with the CAS Number: 2172454-26-9 . It has a molecular weight of 179.21 . The IUPAC name for this compound is (1-amino-4-(difluoromethyl)cyclohexyl)methanol . The InChI code for this compound is 1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2 .
Molecular Structure Analysis
The molecular structure of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol can be represented by the InChI code 1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2 .Physical And Chemical Properties Analysis
The compound [1-Amino-4-(difluoromethyl)cyclohexyl]methanol is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Methanol as a Chemical Building Block
Methanol, a simple alcohol, plays a crucial role in chemical synthesis and energy technologies. It is a key ingredient in producing complex chemicals like acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. The transformation of CO2 and H2 into methanol can significantly reduce atmospheric CO2 emissions. Methanol synthesis is a major consumer of hydrogen, second only to ammonia production. This highlights methanol's importance in both reducing greenhouse gas emissions and serving as a versatile feedstock in chemical manufacturing (Dalena et al., 2018).
Methanol in Energy Generation and Fuel Cells
Methanol is also utilized as an energy carrier for hydrogen production through various methods like steam and autothermal reforming, partial oxidation, methanol decomposition, and methanol-water electrolysis. Its application in direct methanol fuel cells (DMFCs) for power production is well-established, demonstrating its versatility as an energy source. These applications show methanol's potential in renewable energy technologies, contributing to a sustainable energy future (Dalena et al., 2018).
Methanol in Organic Synthesis
Methanol serves as a critical solvent and reagent in organic synthesis, enabling the formation of various chemical structures. It is used as a hydrogen source and C1 synthon in the selective N-methylation of amines, showcasing its role in the synthesis of pharmaceutical agents and key intermediates. This application underlines methanol's value in pharmaceutical manufacturing and organic chemistry (Sarki et al., 2021).
Methanol in Analytical Chemistry
Methanol is instrumental in analytical chemistry, serving as a solvent for various analyses and separations. Its role in the development of hybrid electrophoresis devices for the separation and detection of compounds highlights its utility in enhancing analytical methodologies. This application demonstrates methanol's contribution to advancing analytical techniques, improving the accuracy and efficiency of chemical analyses (Santos et al., 2017).
Safety and Hazards
The compound [1-Amino-4-(difluoromethyl)cyclohexyl]methanol is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
[1-amino-4-(difluoromethyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMXOMNGIJFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Amino-4-(difluoromethyl)cyclohexyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)
![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)



![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)


![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

